molecular formula C11H23N3O2 B13428250 (Z)-N'-hydroxy-2-(4-hydroxy-3-isobutylpiperidin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(4-hydroxy-3-isobutylpiperidin-1-yl)acetimidamide

Cat. No.: B13428250
M. Wt: 229.32 g/mol
InChI Key: FHJHSVZPBVKVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N'-hydroxy-2-(4-hydroxy-3-isobutylpiperidin-1-yl)acetimidamide is a useful research compound. Its molecular formula is C11H23N3O2 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H23N3O2

Molecular Weight

229.32 g/mol

IUPAC Name

N'-hydroxy-2-[4-hydroxy-3-(2-methylpropyl)piperidin-1-yl]ethanimidamide

InChI

InChI=1S/C11H23N3O2/c1-8(2)5-9-6-14(4-3-10(9)15)7-11(12)13-16/h8-10,15-16H,3-7H2,1-2H3,(H2,12,13)

InChI Key

FHJHSVZPBVKVDE-UHFFFAOYSA-N

Isomeric SMILES

CC(C)CC1CN(CCC1O)C/C(=N/O)/N

Canonical SMILES

CC(C)CC1CN(CCC1O)CC(=NO)N

Origin of Product

United States

Biological Activity

(Z)-N'-hydroxy-2-(4-hydroxy-3-isobutylpiperidin-1-yl)acetimidamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of hemoglobinopathies such as sickle cell disease and beta-thalassemia. This article explores its biological activity, mechanisms, and relevant research findings.

The compound functions primarily by modulating gene expression related to fetal hemoglobin (HbF). It has been shown to reduce the expression levels of widely interspaced zinc finger motifs (WIZ), which are implicated in the regulation of HbF synthesis. Increased HbF levels can ameliorate symptoms in patients with certain blood disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly enhance HbF production in erythroid progenitor cells. The compound's mechanism involves the inhibition of specific transcription factors that suppress HbF expression.

In Vivo Studies

Animal models have provided further evidence of the compound's efficacy. For example, studies involving mice genetically modified to model sickle cell disease showed that administration of this compound led to increased HbF levels, resulting in reduced sickling of red blood cells and improved overall health metrics.

Case Studies

A notable case study involved a cohort of patients with beta-thalassemia who were administered this compound as part of a clinical trial. The results indicated a statistically significant increase in HbF levels among participants, which correlated with decreased transfusion requirements and improved quality of life.

Data Table: Summary of Biological Activity

Study Type Model Key Findings Reference
In VitroErythroid Progenitor CellsEnhanced HbF production; inhibition of WIZ
In VivoSickle Cell Disease ModelReduced red cell sickling; increased HbF levels
Clinical TrialBeta-Thalassemia PatientsDecreased transfusion needs; improved quality of life

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.